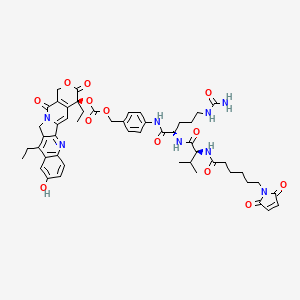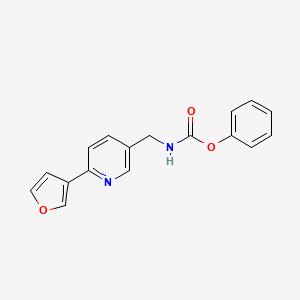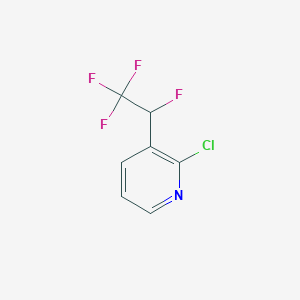
Mc-VC-PAB-SN38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mc-VC-PAB-SN38 is a compound that consists of a cleavable antibody-drug conjugate linker (Mc-VC-PAB) and a DNA topoisomerase I inhibitor (SN38). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed for targeted cancer therapy. The DNA topoisomerase I inhibitor component, SN38, is a potent cytotoxic agent that interferes with DNA replication and transcription, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 to the Mc-VC-PAB linker. The process typically includes the following steps:
Activation of the linker: The Mc-VC-PAB linker is activated using a suitable reagent such as TCEP (tris(2-carboxyethyl)phosphine).
Conjugation: The activated linker is then conjugated to SN38 in the presence of a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the linker and SN38 are synthesized and purified.
Conjugation in reactors: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product consistency and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels
化学反应分析
Types of Reactions
Mc-VC-PAB-SN38 undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker (Mc-VC-PAB) is designed to be cleaved in the intracellular environment, releasing the active SN38 component.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the linker and release of SN38
Common Reagents and Conditions
Cleavage: Enzymatic cleavage using proteases that recognize the valine-citrulline dipeptide sequence in the linker.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the linker
Major Products Formed
The primary product formed from the cleavage or hydrolysis of this compound is SN38, the active cytotoxic agent .
科学研究应用
Mc-VC-PAB-SN38 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the synthesis and behavior of antibody-drug conjugates.
Biology: Employed in cell biology research to investigate the mechanisms of action of DNA topoisomerase I inhibitors.
Medicine: Integral in the development of targeted cancer therapies, particularly in the design and testing of new antibody-drug conjugates.
Industry: Utilized in the pharmaceutical industry for the production of antibody-drug conjugates for clinical trials and potential therapeutic use
作用机制
Mc-VC-PAB-SN38 exerts its effects through the following mechanism:
Targeting: The antibody component of the antibody-drug conjugate targets specific antigens on cancer cells.
Internalization: The conjugate is internalized by the cancer cell through receptor-mediated endocytosis.
Cleavage: The cleavable linker (Mc-VC-PAB) is cleaved in the intracellular environment, releasing SN38.
Inhibition: SN38 inhibits DNA topoisomerase I, stabilizing the complex between the enzyme and DNA, leading to DNA damage and cell death
相似化合物的比较
Mc-VC-PAB-SN38 is unique due to its cleavable linker and potent DNA topoisomerase I inhibitor. Similar compounds include:
Val-Cit-PAB-MMAE: An antibody-drug conjugate with a valine-citrulline linker and monomethyl auristatin E (MMAE) as the cytotoxic agent.
Vc-MMAD: A compound with a valine-citrulline linker and microtubule inhibitor MMAD.
Deruxtecan: An antibody-drug conjugate with a derivative of DX-8951 (DXd) and a peptide linker
These compounds share the common feature of having cleavable linkers and potent cytotoxic agents, but differ in their specific linkers and cytotoxic components, highlighting the versatility and specificity of this compound .
属性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJKXYZKSJFNL-XLPKKHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H58N8O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)


![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)
![(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2773862.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)
![N-(2-methoxyethyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2773865.png)
![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)
![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2773870.png)
![N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2773872.png)
